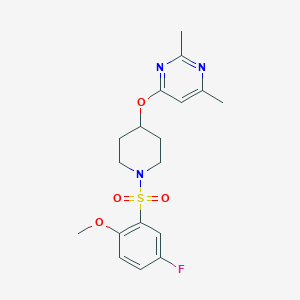
2-oxo-N-(4-phenylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(4-phenylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
A novel sulfonated polybenzimidazole was synthesized for fuel cell applications, showing good solubility in DMSO, high thermal stability, and excellent mechanical properties. The cross-linked membranes prepared from these polymers exhibited improved water stability and radical oxidative stability without significantly changing the proton conductivity, making them highly suitable for fuel cell applications (Xu et al., 2007).
Hydrogen-Bonding in Polymer Blends
Polybenzimidazole blends with BTDA- and DSDA-based polyimides showed significant miscibility, with evidence of strong hydrogen-bonding interactions. These blends exhibited clear films, single glass transition temperatures at all compositions, and intermediate frequency shifts, indicating strong intermolecular interactions (Ahn et al., 1997).
Tumor-Associated Carbonic Anhydrase Inhibitors
Benzimidazole derivatives, including sulfonamide functionalities, demonstrated potent inhibitory activity against tumor-associated carbonic anhydrase IX and XII, showing potential for therapeutic applications in targeting cancer (Uslu et al., 2019).
Corrosion Inhibition
A synthesized benzimidazole derivative showed effective inhibition on the corrosion of aluminum alloy in acidic medium, suggesting its potential application in protecting metals from corrosion (Ehsani et al., 2014).
Proton Exchange Membranes
Sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups were developed for proton exchange membrane applications, exhibiting low water uptake, good mechanical properties, and excellent resistance to oxidation. These membranes demonstrated high conductivities and low methanol permeability, highlighting their utility in fuel cell technology (Liu et al., 2014).
Environmental Applications
A study on the microbial degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 revealed a novel pathway involving ipso-hydroxylation followed by fragmentation, indicating a microbial strategy to eliminate sulfonamides from the environment (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
2-oxo-N-(4-phenylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-19-20-17-11-10-16(12-18(17)21-19)26(24,25)22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFMEAUHGQIKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)

![6-(1,4-Diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2824916.png)
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B2824922.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)
![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)


